REACTION_SMILES
|
[CH3:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[Na+:15].[O:1]1[CH:2]([C:3](=[O:4])[O:5][CH3:6])[CH:7]1[CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1.[OH-:14]>>[O:1]1[CH:2]([C:3](=[O:4])[OH:5])[CH:7]1[CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
COC(=O)C1OC1C1CCCCC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1OC1C1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
O=C(O)C1OC1C1CCCCC1
|
Type
|
product
|
Smiles
|
O=C(O)C1OC1C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |